molecular formula C15H11FN2 B2448564 N-(4-fluorophenyl)quinolin-4-amine CAS No. 1111618-71-3

N-(4-fluorophenyl)quinolin-4-amine

Cat. No.: B2448564
CAS No.: 1111618-71-3
M. Wt: 238.265
InChI Key: CZOKVWWNBFPYRO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)quinolin-4-amine typically involves the reaction of 4-chloroquinoline with 4-fluoroaniline under specific conditions. One common method is the Ullmann-type coupling reaction, where the nucleophilic substitution of chlorine from 4-chloroquinoline with 4-fluoroaniline occurs in the presence of a copper catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-fluorophenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOKVWWNBFPYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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